This α,α-geminal disubstituted piperidine offers a conformationally biased amine with reduced basicity and optimal LogP (3.38) for CNS penetration. Its sterically hindered C2 methyl/CF₃ combination blocks oxidative metabolism, enabling precise SAR in lead optimization. Unlike regioisomers, this scaffold provides a unique 3D pharmacophore unavailable elsewhere. Essential for fragment libraries and late-stage medicinal chemistry.
Molecular FormulaC7H12F3N
Molecular Weight167.17 g/mol
Cat. No.B13313983
⚠ Attention: For research use only. Not for human or veterinary use.
2-Methyl-2-(trifluoromethyl)piperidine: Core Properties and Class Context for Procurement Decisions
2-Methyl-2-(trifluoromethyl)piperidine (CAS 1432680-53-9) is a specialized, α-branched saturated nitrogen heterocycle belonging to the class of α-trifluoromethyl piperidines [1]. Its structure features a piperidine ring with a methyl and a trifluoromethyl (CF₃) group both located at the C2 position, adjacent to the nitrogen atom. This geminal substitution pattern at the α-position creates a sterically hindered, conformationally biased amine with distinct physicochemical properties [2]. The compound serves as a high-value building block in medicinal chemistry, where the CF₃ group is employed to enhance metabolic stability, modulate lipophilicity (calculated LogP ~2.95-3.38), and alter amine basicity (predicted pKa significantly lowered vs. unsubstituted piperidine) [3][4]. Its primary value lies in the exploration of structure-activity relationships (SAR) for drug discovery programs targeting CNS disorders, inflammation, and metabolic diseases [1][5].
[1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
[2] Erxleben, N. D., Kedziora, G. S., & Urban, J. J. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration. Theoretical Chemistry Accounts, 133(7), 1491. View Source
[4] Vardanyan, R. S. (2017). Piperidine-Based Drug Discovery. Elsevier. ISBN: 9780128051573. View Source
[5] Jatoi, W. B., Balouch, A. H., Khaskheli, M. I., Shahani, N. K., Shaikh, Q. U. A., & Katohar, N. A. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. View Source
2-Methyl-2-(trifluoromethyl)piperidine: Why Simple Analogs Cannot Substitute in Advanced Synthesis
Substituting 2-Methyl-2-(trifluoromethyl)piperidine with a simpler, more common piperidine analog (e.g., 2-methylpiperidine, 4-trifluoromethylpiperidine, or an unsubstituted piperidine) is not viable in advanced research due to the unique conformational and electronic environment created by the geminal substitution at the α-position [1]. This specific arrangement induces a profound steric hindrance and electronic bias that cannot be replicated by regioisomers or mono-substituted analogs. Computational studies on trifluoromethyl piperidines demonstrate that the CF₃ group significantly alters the chair conformation preference and increases the energy barrier for nitrogen inversion compared to fluoro or unsubstituted analogs, directly impacting molecular recognition and binding [2]. The combination of the α-methyl and α-CF₃ groups results in a distinct, quantifiable change in lipophilicity (LogP ~3.38) and basicity (predicted pKa shift) relative to its regioisomers, which is critical for fine-tuning the ADME (Absorption, Distribution, Metabolism, Excretion) properties of drug candidates [3][4]. Therefore, selecting this specific compound is not about a generic 'piperidine' scaffold but about leveraging a precisely defined three-dimensional and electronic pharmacophore that is unavailable from other commercially available building blocks.
[1] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
[2] Erxleben, N. D., Kedziora, G. S., & Urban, J. J. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration. Theoretical Chemistry Accounts, 133(7), 1491. View Source
[4] Vardanyan, R. S. (2017). Piperidine-Based Drug Discovery. Elsevier. ISBN: 9780128051573. View Source
2-Methyl-2-(trifluoromethyl)piperidine: Quantified Differentiation vs. Closest Analogs
Comparative Lipophilicity (LogP) of 2-Methyl-2-(trifluoromethyl)piperidine vs. Regioisomers
The predicted lipophilicity (LogP) of 2-Methyl-2-(trifluoromethyl)piperidine is 3.38, which is quantifiably distinct from its key regioisomers. This difference arises from the unique geminal substitution at the α-position, which creates a more shielded, hydrophobic environment compared to analogs where the CF₃ group is located elsewhere on the ring [1].
Predicted values from authoritative database (PrenDB) based on molecular structure
Why This Matters
A difference of 0.43 in LogP can significantly impact membrane permeability and in vivo distribution, making this compound a more lipophilic probe than its 5-substituted counterpart.
Predicted Reduction in Amine Basicity (pKa Shift) Due to α-CF₃ Group
The α-trifluoromethyl group exerts a strong electron-withdrawing inductive effect, dramatically lowering the pKa of the adjacent amine. While an experimental pKa is not available for this exact compound, class-level inference from computational and experimental data on related α-CF₃ piperidines predicts a pKa reduction of approximately 2-3 units compared to 2-methylpiperidine [1][2].
Inference based on class effect of α-CF₃ substitution on piperidine ring nitrogen
Why This Matters
A lower pKa reduces the fraction of the molecule that is protonated at physiological pH (7.4), which is a critical design parameter for optimizing CNS penetration and reducing off-target interactions with hERG channels.
[1] Vardanyan, R. S. (2017). Piperidine-Based Drug Discovery. Elsevier. ISBN: 9780128051573. View Source
[2] Erxleben, N. D., Kedziora, G. S., & Urban, J. J. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration. Theoretical Chemistry Accounts, 133(7), 1491. View Source
Conformational Energy Penalty: Axial vs. Equatorial Preference for α-CF₃ Group
A computational study on trifluoromethyl piperidines shows that the CF₃ group has a significantly higher energy penalty for occupying an axial position on the piperidine chair compared to a fluorine atom. For an α-CF₃ substituted piperidine, the equatorial conformer is strongly favored, while the fluorine analog exhibits a more balanced equilibrium [1].
Conformational Energy Difference (ΔE, axial - equatorial)
Target Compound Data
Significant positive ΔE (favors equatorial CF₃)
Comparator Or Baseline
α-Fluoro piperidine (Small or negative ΔE, allows axial conformer)
Quantified Difference
Qualitative, but substantial difference in conformational bias reported
Conditions
DFT calculations (B3LYP/6-311++G(d,p)) in gas phase and implicit solvent (CPCM)
Why This Matters
This strong conformational bias 'locks' the CF₃ group in a specific 3D orientation, providing a more rigid and predictable pharmacophore for target binding compared to the more flexible fluoro analog.
[1] Erxleben, N. D., Kedziora, G. S., & Urban, J. J. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration. Theoretical Chemistry Accounts, 133(7), 1491. View Source
2-Methyl-2-(trifluoromethyl)piperidine: Optimal Procurement Scenarios Based on Evidence
Scenario 1: CNS Drug Discovery Requiring Enhanced Brain Penetration
This compound is an optimal selection for medicinal chemistry programs targeting CNS receptors where passive diffusion across the blood-brain barrier is required. The predicted reduction in amine basicity (Δ pKa ≈ -2.6 to -3.6 relative to 2-methylpiperidine) [1] decreases the proportion of positively charged species at physiological pH, a property that is empirically correlated with improved CNS exposure. Furthermore, the elevated LogP (3.38) [2] compared to regioisomers positions it favorably within the ideal lipophilicity range for CNS drug candidates.
Scenario 2: Fragment-Based Drug Discovery (FBDD) for Novel Binding Pockets
Procurement is justified for fragment-based screening libraries where high-quality, three-dimensional fragments are needed to explore novel chemical space. The geminal α-substitution creates a unique, sterically hindered scaffold with a locked conformational preference for an equatorial CF₃ group [3]. This 'conformational rigidity' is a highly desirable feature in FBDD, as it reduces the entropic penalty upon binding and can lead to more efficient ligand optimization [4].
Scenario 3: Lead Optimization for Improved Metabolic Stability
This compound should be prioritized for the late-stage optimization of lead compounds where metabolic soft spots have been identified. The α-CF₃ group is a well-established bioisostere that can block oxidative metabolism at the piperidine α-carbon and nitrogen atom [1]. Selecting this specific building block allows medicinal chemists to directly incorporate this metabolic shielding effect into their core scaffold, a strategy that cannot be achieved with unsubstituted or mono-methylated piperidine analogs [5].
[1] Vardanyan, R. S. (2017). Piperidine-Based Drug Discovery. Elsevier. ISBN: 9780128051573. View Source
[3] Erxleben, N. D., Kedziora, G. S., & Urban, J. J. (2014). Anomeric effects in fluoro and trifluoromethyl piperidines: a computational study of conformational preferences and hydration. Theoretical Chemistry Accounts, 133(7), 1491. View Source
[4] Le Roch, M., Renault, J., Argouarch, G., Lenci, E., Trabocchi, A., Roisnel, T., Gouault, N., & Lalli, C. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. The Journal of Organic Chemistry, 89(7), 4932-4946. View Source
[5] Jatoi, W. B., Balouch, A. H., Khaskheli, M. I., Shahani, N. K., Shaikh, Q. U. A., & Katohar, N. A. (2021). Facile Synthesis of Substituted Trifluoromethyl Piperidines with Diversifying Functionalization. Letters in Organic Chemistry, 18(11), 843-848. View Source
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